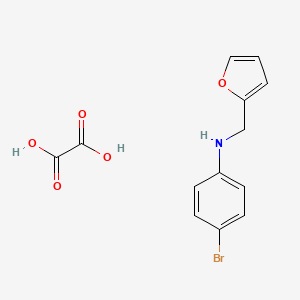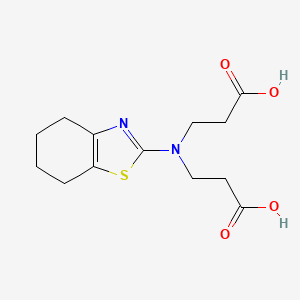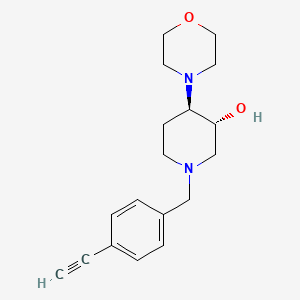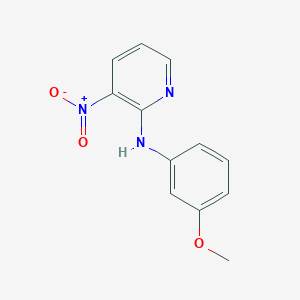
(4-bromophenyl)(2-furylmethyl)amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromophenyl)(2-furylmethyl)amine oxalate, also known as BFMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFMO is a heterocyclic amine that belongs to the class of benzofuran derivatives. The compound has a unique structure that makes it an attractive candidate for use in drug discovery, medicinal chemistry, and other related fields. In
Applications De Recherche Scientifique
(4-bromophenyl)(2-furylmethyl)amine oxalate has been the subject of various scientific research studies due to its potential applications in drug discovery and medicinal chemistry. The compound has been shown to exhibit potent antitumor activity against a range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. (4-bromophenyl)(2-furylmethyl)amine oxalate has also been found to possess antimicrobial and antifungal properties, which could be useful in the treatment of various infectious diseases.
Mécanisme D'action
The mechanism of action of (4-bromophenyl)(2-furylmethyl)amine oxalate is not fully understood, but it is believed to involve the inhibition of key enzymes that are involved in cancer cell proliferation and survival. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. (4-bromophenyl)(2-furylmethyl)amine oxalate has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
(4-bromophenyl)(2-furylmethyl)amine oxalate has been shown to have significant biochemical and physiological effects on cancer cells. The compound has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. (4-bromophenyl)(2-furylmethyl)amine oxalate has also been shown to inhibit the migration and invasion of cancer cells, which could be useful in preventing the spread of cancer to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-bromophenyl)(2-furylmethyl)amine oxalate is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. The compound also exhibits antimicrobial and antifungal properties, which could be useful in the treatment of various infectious diseases. However, one of the limitations of (4-bromophenyl)(2-furylmethyl)amine oxalate is its low solubility in water, which could make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of (4-bromophenyl)(2-furylmethyl)amine oxalate. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of new derivatives of (4-bromophenyl)(2-furylmethyl)amine oxalate with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of (4-bromophenyl)(2-furylmethyl)amine oxalate and its potential applications in drug discovery and medicinal chemistry.
Conclusion
In conclusion, (4-bromophenyl)(2-furylmethyl)amine oxalate, or (4-bromophenyl)(2-furylmethyl)amine oxalate, is a promising compound with potential applications in various fields, including drug discovery and medicinal chemistry. The compound exhibits potent antitumor, antimicrobial, and antifungal properties, making it an attractive candidate for the development of new drugs. The synthesis method has been optimized over the years to ensure high yields and purity of the compound. Further research is needed to fully understand the mechanism of action of (4-bromophenyl)(2-furylmethyl)amine oxalate and its potential applications in the future.
Méthodes De Synthèse
The synthesis of (4-bromophenyl)(2-furylmethyl)amine oxalate is a multistep process that involves the reaction of 4-bromobenzaldehyde and furfurylamine in the presence of a catalyst. The resulting intermediate is then treated with oxalic acid to yield the final product, (4-bromophenyl)(2-furylmethyl)amine oxalate. The synthesis method has been optimized over the years to ensure high yields and purity of the compound.
Propriétés
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO.C2H2O4/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11;3-1(4)2(5)6/h1-7,13H,8H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYUAQYPJUVFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5103556.png)
![6-amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5103568.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103573.png)
![1-[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5103575.png)
![1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5103576.png)
![N-{[4-(4-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5103598.png)
![1-(4-bromo-3-methylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5103601.png)
![mesityl{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanone hydrochloride](/img/structure/B5103608.png)
![4-({2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B5103612.png)

![4-[2-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5103616.png)

![4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine](/img/structure/B5103630.png)
